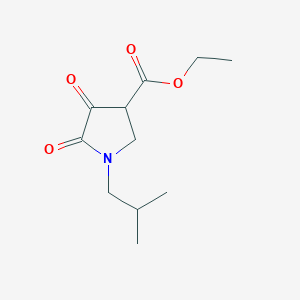
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the scale-up of the microwave-mediated synthesis method can be employed. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases such as JAK1, JAK2, and PHD-1 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in diseases like cancer and inflammatory disorders.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazolo(4,5-b)pyridine: Another triazolopyridine compound with similar biological activities.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is unique due to its specific structural features, such as the presence of the fluorophenyl group and the hexahydro-3-thioxo moiety
Propiedades
Número CAS |
58744-68-6 |
|---|---|
Fórmula molecular |
C12H12FN3OS |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12FN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
Clave InChI |
ZYNLKADYQJVJNW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)


![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)





